(S)-6-Hydroxywarfarin

Pharmacogenomics Pharmacokinetics Drug Metabolism

Procure (S)-6-Hydroxywarfarin (63740-80-7), the S-enantiomer of 6-hydroxywarfarin, a critical CYP2C9 biomarker and DDI probe. Cannot be substituted by R-enantiomer, other regioisomers (7-,8-,10-hydroxywarfarin), or racemates—substitution invalidates PK parameters, enzyme kinetics, and DDI predictions. Use as LC-MS/MS calibrator, in vitro CYP2C9 probe substrate, or protein binding ligand (unbound fraction 4.26%). 73.2% formation clearance reduction by fluconazole confirms DDI sensitivity. Essential for personalized anticoagulation algorithms and stereoselective binding studies.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-80-7
Cat. No. B590331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Hydroxywarfarin
CAS63740-80-7
Synonyms4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one;  (S)-4,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one;  (S)-6-Hydroxywarfarin;  6-Hydroxy-S-warfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1
InChIKeyIQWPEJBUOJQPDE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Hydroxywarfarin (CAS 63740-80-7): Key CYP2C9 Metabolite & Analytical Standard


(S)-6-Hydroxywarfarin (CAS 63740-80-7) is the S-enantiomer of 6-hydroxywarfarin, a primary oxidative metabolite of the widely prescribed anticoagulant warfarin. It belongs to the homoisoflavone class of organic compounds [1]. This metabolite is predominantly generated via the 6-hydroxylation of the pharmacologically more active S-warfarin enantiomer by the cytochrome P450 enzyme CYP2C9 [2]. (S)-6-Hydroxywarfarin serves as a critical biomarker for CYP2C9 metabolic activity, drug-drug interaction (DDI) liability, and enantioselective clearance. It is essential as an analytical reference standard for pharmacokinetic studies, in vitro enzyme kinetics, and personalized anticoagulation monitoring.

Why (S)-6-Hydroxywarfarin Cannot Be Substituted by Other Warfarin Metabolites


In the context of research procurement, (S)-6-Hydroxywarfarin cannot be generically substituted by its R-enantiomer, other hydroxywarfarin regioisomers (e.g., 7-, 8-, 10-hydroxywarfarin), or racemic mixtures. Substitution would fundamentally compromise the validity of any quantitative assay or mechanistic study. Unlike 7-hydroxywarfarin—the most abundant plasma metabolite—(S)-6-hydroxywarfarin is present at much lower concentrations but exhibits a distinct genotype-dependent formation pattern that directly reflects CYP2C9 activity [1]. Furthermore, the S- and R-enantiomers of 6-hydroxywarfarin are metabolized via different enzymatic pathways and demonstrate stereoselective protein binding, precluding the use of a racemate as a substitute for enantiomer-specific assays [2][3]. Procurement of the incorrect regioisomer or enantiomer will result in erroneous pharmacokinetic parameters, flawed enzyme kinetic constants (e.g., Km, Vmax), and invalidated drug-interaction predictions.

Quantitative Differentiation of (S)-6-Hydroxywarfarin vs. Closest Analogs


Stereospecific Formation and Genotype-Dependent Clearance of (S)-6-Hydroxywarfarin

The formation clearance (CLf) of (S)-6-Hydroxywarfarin is stereospecifically catalyzed by CYP2C9 and demonstrates distinct susceptibility to inhibition and induction compared to its R-enantiomer and other S-warfarin metabolites. In a population pharmacokinetic model, fluconazole co-administration decreased the formation clearance of (S)-6-hydroxywarfarin by 73.2%, whereas rifampin increased its formation clearance by 85% [1]. In contrast, the non-CYP2C9 mediated pathways (e.g., 10-OH-S-warfarin formation) showed a smaller decrease (65.0%) with fluconazole and a much larger increase (355%) with rifampin [1]. Furthermore, CYP2C9 genetic variants (*2 and *3) significantly reduce the contribution of this pathway to overall S-warfarin elimination, making (S)-6-hydroxywarfarin levels a direct functional marker of CYP2C9 activity [2].

Pharmacogenomics Pharmacokinetics Drug Metabolism

Enantioselective Protein Binding of 6-Hydroxywarfarin in Human Serum Albumin

The unbound fraction (fu) of 6-hydroxywarfarin enantiomers in human serum albumin (HSA) differs significantly, impacting their free concentration and biological activity. The S-enantiomer exhibits a higher unbound fraction (4.26%) compared to the R-enantiomer (3.24%) [1]. This stereoselective binding indicates that (S)-6-Hydroxywarfarin has a greater propensity to exist in the free, pharmacologically active form or to be available for further metabolism and elimination.

Pharmacology Protein Binding Stereochemistry

Differential CYP2C9 Inhibition Potency Among Hydroxywarfarin Metabolites

Hydroxywarfarin metabolites exhibit a wide range of inhibitory potencies against CYP2C9, the primary enzyme responsible for S-warfarin inactivation. In a P450-Glo screening assay, 10-hydroxywarfarin demonstrated the most potent inhibition with the lowest IC50 value, while 6-hydroxywarfarin (racemic) displayed the highest IC50, indicating the weakest inhibition [1]. This places 6-hydroxywarfarin as a low-potency feedback inhibitor compared to other regioisomers.

Enzyme Inhibition Drug-Drug Interactions CYP450

Analytical Differentiation: Resolving (S)-6-Hydroxywarfarin from Other Hydroxylated Metabolites

Accurate quantification of (S)-6-Hydroxywarfarin in biological matrices requires its resolution from several structurally similar hydroxywarfarin metabolites and enantiomers. All hydroxylated warfarin metabolites share an identical nominal mass (m/z 325) and produce similar fragmentation patterns, making them indistinguishable by low-resolution mass spectrometry alone [1]. Chromatographic methods capable of separating regioisomers (e.g., 6-, 7-, 8-, 10-hydroxywarfarin) and enantiomers are essential [2]. A validated 2D LC/Q-TOF method achieved stereospecific separation of all five racemic pairs of hydroxywarfarins, including (R/S)-6-hydroxywarfarin, in a single analysis [2].

Analytical Chemistry Chromatography Bioanalysis

Distinct Phase II Conjugation Pathways: Preferential Sulfation of 6-Hydroxywarfarin

The major hydroxywarfarin metabolites exhibit distinct preferences for Phase II conjugation pathways, which determine their ultimate elimination and biological half-life. In primary cultures of adult rat hepatocytes, 6-hydroxywarfarin was predominantly converted to sulfate conjugates, whereas 4'-hydroxywarfarin underwent primarily glucuronidation, and 7-hydroxywarfarin formed both glucuronide and sulfate conjugates [1]. This regiospecificity in conjugation pathways has direct implications for the metabolite's accumulation and potential for enterohepatic recirculation.

Phase II Metabolism Biotransformation Drug Disposition

Key Research & Industrial Applications for (S)-6-Hydroxywarfarin


In Vitro CYP2C9 Phenotyping and Drug-Drug Interaction (DDI) Studies

Quantify the formation rate of (S)-6-Hydroxywarfarin from S-warfarin in human liver microsomes or recombinant CYP2C9 enzyme systems. Use this specific metabolite as a probe substrate to screen for CYP2C9 inhibition or induction by new chemical entities. The 73.2% decrease in its formation clearance by fluconazole [1] makes it a robust marker for predicting clinically relevant interactions, distinct from less sensitive alternative markers like 10-OH-S-warfarin.

Population Pharmacokinetic and Pharmacogenomic Modeling of Warfarin

Incorporate (S)-6-Hydroxywarfarin plasma or urine concentration data into population PK models. The strong association between its formation clearance and CYP2C9 genotype (*2 and *3 variants) [2] allows for more precise estimation of individual warfarin clearance and dose requirements. This application is critical for developing personalized anticoagulation algorithms that aim to reduce adverse bleeding events.

Development and Validation of Chiral Bioanalytical Methods

Utilize a certified reference standard of (S)-6-Hydroxywarfarin as a critical calibrator and quality control (QC) material for the development, validation, and routine application of stereospecific LC-MS/MS or 2D-LC/Q-TOF assays. Its unique retention time and fragmentation pattern on chiral stationary phases [3] are essential for ensuring assay accuracy, precision, and specificity when quantifying this low-abundance metabolite in complex biological matrices.

Mechanistic Studies of Enantioselective Protein Binding and Displacement

Employ purified (S)-6-Hydroxywarfarin in equilibrium dialysis or ultrafiltration experiments to characterize its stereoselective binding to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). Its higher unbound fraction compared to (R)-6-Hydroxywarfarin (4.26% vs. 3.24%) [4] makes it the more relevant enantiomer for studying displacement interactions by co-administered drugs, which can transiently increase free warfarin levels and anticoagulation risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-6-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.